2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one
Overview
Description
2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused with a pyrimidine ring, with ethyl groups at the 2 and 6 positions.
Mechanism of Action
Target of Action
The primary targets of 2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one are Mycobacteria , including Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . These bacteria are responsible for causing tuberculosis, a serious infectious disease.
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways related to the growth and survival of Mycobacteria
Pharmacokinetics
Similar compounds have been found to have good traditional drug-like properties
Result of Action
The compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis BCG . It has been found to be non-cytotoxic against four cell lines , suggesting that it selectively targets the bacteria without harming normal cells.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of the compound has been optimized using different solvents, catalysts, and microwave irradiation . The compound’s action may also be affected by the physiological conditions of the host organism and the presence of other drugs or substances.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-diethylthiophene-3-carboxamide with formamide in the presence of a catalyst such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the desired thienopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl groups at the 2 and 6 positions can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thienopyrimidine dioxides, while reduction can produce dihydrothienopyrimidines. Substitution reactions can lead to various derivatives with different functional groups at the 2 and 6 positions .
Scientific Research Applications
2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects against various diseases, including tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but may have different substituents at various positions.
Pyrido[2,3-d]pyrimidin-4(1H)-ones: These compounds have a pyridine ring fused with a pyrimidine ring, offering different biological activities and properties
Uniqueness
2,6-Diethylthieno[2,3-d]pyrimidin-4(1H)-one is unique due to the presence of ethyl groups at the 2 and 6 positions, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its potential as a therapeutic agent compared to other similar compounds .
Properties
IUPAC Name |
2,6-diethyl-3H-thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-3-6-5-7-9(13)11-8(4-2)12-10(7)14-6/h5H,3-4H2,1-2H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNUXZAUICLEMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(NC2=O)CC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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